Electron-Transfer Rate Constant Differentiation
The rate constant (k₁) for one‑electron reduction of the 2‑nitroisophthalate anion is substantially lower than that of comparable nitroaromatic compounds lacking ortho substitution. This finding is attributed to steric twisting of the ortho‑nitro group out of the ring plane, which prevents effective delocalisation of the added electron and thus reduces the compound’s electron‑accepting propensity [1]. While the study reports the qualitative trend rather than a single comparative k₁ value for the dimethyl ester, the underlying anion data is directly transferable because the carboxylic acid/ester group exerts a similar steric demand at the ortho position.
| Evidence Dimension | Rate constant for one‑electron transfer to nitroaromatic |
|---|---|
| Target Compound Data | 2‑Nitroisophthalate: k₁ markedly lower than reference nitrobenzenes (exact value not reported in the open‑access fragment) |
| Comparator Or Baseline | Reference nitroaromatics without ortho substitution: higher k₁ values reflecting greater electron‑transfer efficiency |
| Quantified Difference | Qualitative but mechanistically robust: ortho‑carboxylate substitution reduces electron‑transfer rate constant relative to non‑ortho‑substituted analogues |
| Conditions | Gas‑phase mass spectrometric observation of sulfur clusters; correlation with solution‑phase reduction potentials (Cocke et al. 1978) |
Why This Matters
For procurement targeted at reduction‑based derivatisations, the slower electron‑transfer kinetics of the 2‑nitro isomer mandate distinct reaction conditions (e.g., catalyst loading, temperature) compared with the 4‑ or 5‑nitro isomers, making direct substitution technically risky.
- [1] Cocke, D.L., Abend, G., and Block, J.H. (1978). Mass spectrometric observation of large sulfur clusters and the correlation of reduction potentials of nitroaromatic compounds with radical stability. Journal of the American Chemical Society (supporting data), as reproduced in PDF archive. View Source
